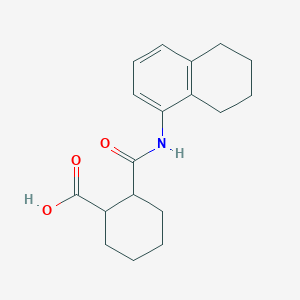![molecular formula C22H17N3O2 B269655 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B269655.png)
2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione, also known as CPI-455, is a compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione inhibits LSD1 by binding to its active site and preventing it from demethylating histones. This leads to an accumulation of histone methylation, which in turn affects gene expression. The exact mechanism of how 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione affects gene expression is still being studied, but it is believed that it may involve the recruitment of other proteins that regulate transcription.
Biochemical and Physiological Effects
Studies have shown that 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione has potent anti-tumor effects in various cancer cell lines, including prostate, breast, and lung cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione has also been shown to improve memory and cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its potency and specificity for LSD1 inhibition. This allows for precise modulation of gene expression and potentially more effective treatment of diseases. However, one limitation is that 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione is still in the early stages of research and its safety and efficacy in humans is still unknown.
Orientations Futures
For research on 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione include further studies on its safety and efficacy in humans, as well as its potential applications in treating various diseases. Other potential directions for research include exploring the use of 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies, as well as investigating its effects on other epigenetic enzymes and pathways.
Méthodes De Synthèse
The synthesis of 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione involves a multi-step process that includes the reaction of perimidin-2-ylpropylamine with 3-bromopropionic acid, followed by cyclization with phthalic anhydride. The final product is obtained through purification and isolation techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in scientific research, particularly in the field of epigenetics. Epigenetics refers to the study of changes in gene expression that do not involve changes to the underlying DNA sequence. 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a crucial role in regulating gene expression through histone modification. By inhibiting LSD1, 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione has the potential to modulate gene expression and potentially treat diseases such as cancer and neurodegenerative disorders.
Propriétés
Nom du produit |
2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione |
|---|---|
Formule moléculaire |
C22H17N3O2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-[3-(1H-perimidin-2-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H17N3O2/c26-21-15-8-1-2-9-16(15)22(27)25(21)13-5-12-19-23-17-10-3-6-14-7-4-11-18(24-19)20(14)17/h1-4,6-11H,5,12-13H2,(H,23,24) |
Clé InChI |
LBQWQASYZLTEKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC5=C4C(=CC=C5)N3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC5=C4C(=CC=C5)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide](/img/structure/B269578.png)
![2-[(2-anilino-2-oxoethyl)sulfonyl]-N-(4-ethylphenyl)acetamide](/img/structure/B269579.png)

![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)
![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)
![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)

![4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B269593.png)
![N-cyclopropyl-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B269594.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)
![N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide](/img/structure/B269596.png)
